molecular formula C18H25N3O5 B12886041 Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate CAS No. 73987-41-4

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate

Cat. No.: B12886041
CAS No.: 73987-41-4
M. Wt: 363.4 g/mol
InChI Key: SLGOIXNINIQQOQ-UHFFFAOYSA-N
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Description

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various types of chemical reactions, including:

    Oxidation: Quinoline can be oxidized to form quinoline N-oxide.

    Reduction: Reduction of quinoline can yield tetrahydroquinoline.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline yields quinoline N-oxide, while reduction can produce tetrahydroquinoline .

Scientific Research Applications

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline-based drugs like chloroquine exert their effects by inhibiting heme polymerase in malaria parasites . The specific molecular targets and pathways for Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate would depend on its structure and functional groups.

Comparison with Similar Compounds

Properties

CAS No.

73987-41-4

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

IUPAC Name

N',N'-diethyl-N-(5-methoxyquinolin-7-yl)ethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C16H23N3O.C2H2O4/c1-4-19(5-2)10-9-17-13-11-15-14(7-6-8-18-15)16(12-13)20-3;3-1(4)2(5)6/h6-8,11-12,17H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

SLGOIXNINIQQOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC2=C(C=CC=N2)C(=C1)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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